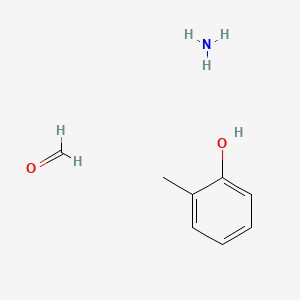

Azane;formaldehyde;2-methylphenol

Description

Azane (ammonia), formaldehyde, and 2-methylphenol (o-cresol) form a polymer with the CAS number 25053-96-7, structurally represented as (C₇H₈O·CH₂O)ₓ . This thermosetting resin is synthesized via condensation polymerization, where formaldehyde reacts with the hydroxyl group of 2-methylphenol under acidic or alkaline conditions. The methyl substituent on the phenolic ring enhances steric effects, influencing crosslinking density and polymer properties .

Properties

CAS No. |

68003-26-9 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

azane;formaldehyde;2-methylphenol |

InChI |

InChI=1S/C7H8O.CH2O.H3N/c1-6-4-2-3-5-7(6)8;1-2;/h2-5,8H,1H3;1H2;1H3 |

InChI Key |

GWSUEYSRAAIJAH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1O.C=O.N |

Canonical SMILES |

CC1=CC=CC=C1O.C=O.N |

Origin of Product |

United States |

Preparation Methods

Phenol-Formaldehyde Resin Preparation (Including 2-Methylphenol)

The classical preparation of phenol-formaldehyde resins involves condensation polymerization of phenol (or substituted phenols like 2-methylphenol) with formaldehyde under acidic or basic catalysis. The process yields methylol derivatives which further condense to form linear or crosslinked polymers.

Step 1: Formation of Methylol Phenol Derivatives

Phenol and formaldehyde react in the presence of an acid catalyst (e.g., hydrochloric acid) or base to form methylol phenols (hydroxymethyl derivatives). The molar ratio and conditions control the degree of substitution and polymer chain length.Step 2: Polymerization to Novolac or Bakelite

- Under acidic conditions, linear novolac resins are formed.

- With curing agents such as hexamethylene tetramine, further crosslinking produces Bakelite-type thermosetting resins.

- 2-Methylphenol can be incorporated as a co-monomer to modify resin properties.

| Chemical | Amount | Role |

|---|---|---|

| Phenol (or 2-methylphenol) | 2 g | Monomer |

| 40% Aqueous Formaldehyde | 2.5 mL | Crosslinker |

| Glacial Acetic Acid | 5 mL | Solvent and catalyst medium |

| Concentrated HCl | 8 mL (added dropwise) | Acid catalyst |

Use of Azane (Ammonia) in Neutralization and Polymer Modification

- Post-reaction neutralization is often required to remove residual acid and stabilize the polymer.

- Gaseous ammonia is preferred for neutralization due to its effectiveness and ease of removal.

- Ammonia may also act as a catalyst or modifier in polymerization, influencing molecular weight and crosslink density.

Oxidation and Rearrangement Routes for Methylphenol Derivatives

- A patented process describes oxidation of alkylbenzenes (including methylphenols) to hydroperoxides, followed by acid-catalyzed rearrangement and hydrogenation to yield methyl phenols of high purity.

- This process involves:

- Oxidation under controlled oxygen and temperature conditions.

- Acid decomposition with sulfuric acid in acetone at reflux.

- Hydrogenation with palladium on carbon catalyst at moderate temperatures (around 45°C) and hydrogen pressure (~345 kPa).

- Neutralization with gaseous ammonia to isolate the methyl phenol product.

- The method minimizes inorganic by-products and explosion hazards while improving purity and recyclability of starting materials.

Research Findings and Data Summary

Summary Table of Preparation Methods

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Condensation (Novolac/Bakelite) | Acid catalyst (HCl), 40% formaldehyde, 2-methylphenol, 50-100°C | Simple, well-established, yields thermosetting resins | Requires careful control to avoid excessive crosslinking |

| Oxidation-Rearrangement-Hydrogenation | Oxidation under O2/N2, sulfuric acid decomposition, Pd/C hydrogenation at 45°C | High purity methyl phenol, low temperature, recyclable | Requires specialized catalyst and hydrogenation setup |

| Neutralization with Azane (Ammonia) | Post-reaction neutralization with gaseous NH3 | Efficient removal of acid, safer than alkali hydroxides | Requires handling of gaseous ammonia |

Practical Notes and Recommendations

- Catalyst Selection: Palladium on carbon is effective for hydrogenation steps in methylphenol preparation.

- Safety: Use of gaseous ammonia for neutralization reduces inorganic salt waste and explosion hazards compared to alkali hydroxides.

- Process Mode: Continuous or semi-continuous operation is preferred for industrial scale to improve efficiency and product consistency.

- Purity Control: Acid decomposition and neutralization steps are critical to minimize residual hydroperoxides and by-products.

- Polymer Applications: Incorporation of 2-methylphenol modifies resin properties such as thermal stability and mechanical strength.

Chemical Reactions Analysis

Azane;formaldehyde;2-methylphenol, undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.

Substitution: The polymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Condensation: The polymer can undergo further condensation reactions with other phenolic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Azane;formaldehyde;2-methylphenol, has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other complex polymers and materials.

Biology: It is used in the preparation of various biological samples and as a fixative in histology.

Medicine: It is used in the development of medical devices and drug delivery systems.

Mechanism of Action

The mechanism of action of formaldehyde, polymer with ammonia and 2-methylphenol, involves the formation of a three-dimensional network structure through the condensation reaction of formaldehyde with 2-methylphenol and ammonia. The polymerization process is facilitated by the presence of catalysts, which help in the formation of strong covalent bonds between the monomer units. The resulting polymer has a highly cross-linked structure, which imparts its unique properties such as high thermal stability, mechanical strength, and resistance to chemical corrosion .

Comparison with Similar Compounds

Key Properties

- Thermal Stability: Higher than conventional phenol-formaldehyde (PF) resins due to the methyl group’s electron-donating effect, which stabilizes the polymer matrix .

- Applications: Used in adhesives, coatings, and specialty materials requiring antimicrobial properties, as 2-methylphenol derivatives exhibit antifungal activity .

- Toxicity: Lower free formaldehyde emission compared to urea-formaldehyde (UF) resins but requires handling precautions due to residual monomers .

Comparison with Similar Compounds

Phenol-Formaldehyde (PF) Resins

- Synthesis: Formaldehyde reacts with phenol under alkaline or acidic catalysts, forming resoles (alkaline) or novolacs (acidic) .

- Properties: Superior mechanical strength and heat resistance (up to 300°C) . High crosslinking density due to unsubstituted phenol’s reactivity . Applications: Electrical insulators, automotive brake linings .

- Limitations : Brittleness and higher formaldehyde release than cresol-modified resins .

Urea-Formaldehyde (UF) Resins

Melamine-Formaldehyde (MF) Resins

Cresol-Formaldehyde Polymers (e.g., 2-Methylphenol-Formaldehyde)

- Structural Differentiation: Methyl groups on the phenolic ring reduce crosslinking density but enhance solubility in organic solvents .

- Performance: Antimicrobial Activity: 2-Methylphenol derivatives in bio-oil distillates show significant antifungal properties, making these resins suitable for medical or food packaging . Environmental Impact: Log P (octanol-water partition coefficient) data gaps for 2-methylphenol limit ecotoxicity assessments .

Data Tables

Table 1: Key Properties of Formaldehyde-Based Resins

Q & A

Q. How do computational models predict the environmental persistence of azane-containing polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.